molecular formula C42H57NO7 B564080 Lolitrem C CAS No. 109862-63-7

Lolitrem C

Cat. No.: B564080
CAS No.: 109862-63-7
M. Wt: 687.918
InChI Key: LUFWRTHVYHNYCL-WZGHVFPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lolitrem C is a natural product found in Epichloe festucae with data available.

Scientific Research Applications

Isolation and Structural Analysis

Lolitrem A, closely related to Lolitrem C, was isolated from perennial ryegrass infected with Acremonium lolii. This process involved advanced techniques like mass spectrometry and NMR spectroscopy, which helped determine its structure. Such studies are crucial in understanding the chemical nature and potential applications of these compounds (Munday-Finch et al., 1995).

Neurotoxicology and Channel Inhibition

Research has shown that lolitrems, including this compound, are neurotoxins impacting animal health, particularly causing tremors and incoordination. Studies have explored their inhibition effects on large conductance calcium-activated potassium (BK) channels, indicating their potential as research tools for studying molecular functions and physiological roles of these channels (Imlach et al., 2009).

Biochemical Pathways and Gene Clusters

Research into the genetic and biochemical pathways of lolitrem biosynthesis in fungi has revealed complex gene clusters. These studies have implications for understanding the biosynthesis and regulation of these mycotoxins in natural ecosystems, and could inform genetic engineering or biocontrol strategies (Young et al., 2006).

Molecular Cloning and Metabolic Pathways

Further research has focused on molecular cloning related to lolitrem biosynthesis in fungal endophytes. This has provided insights into metabolic pathways and genetic factors influencing the production of lolitrems, including this compound. Understanding these processes is essential for devising ways to manage or exploit these compounds (Young et al., 2005).

Biosynthetic Mechanisms

Investigations into the biosynthetic mechanisms of lolitrems have revealed complex multi-step processes involving radical-induced cyclization. This research contributes to the broader understanding of natural product synthesis and could inspire synthetic strategies for similar compounds (Jiang et al., 2020).

Mycotoxin Research

Lolitrems, including this compound, have been the focus of mycotoxin research. They have been studied for their neurotoxic effects in livestock and potential implications for animal health and agriculture (Gallagher, 1984).

Properties

CAS No.

109862-63-7

Molecular Formula

C42H57NO7

Molecular Weight

687.918

InChI

InChI=1S/C42H57NO7/c1-20(2)17-28-47-32-34(38(7,8)48-28)46-27-14-15-39(9)40(10)21(13-16-41(39,45)42(27)35(32)49-42)18-24-29-23-19-25-30(37(5,6)50-36(25,3)4)31(44)22(23)11-12-26(29)43-33(24)40/h11-12,20-21,25,27-28,30,32,34-35,43,45H,13-19H2,1-10H3/t21-,25+,27-,28-,30-,32+,34-,35+,39+,40+,41-,42-/m0/s1

InChI Key

LUFWRTHVYHNYCL-WZGHVFPCSA-N

SMILES

CC(C)CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C

Synonyms

lolitrem C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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